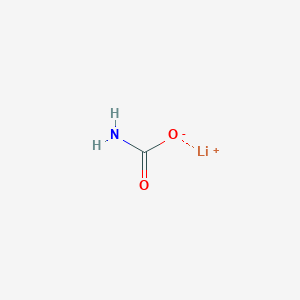
2-Sulfododecanoic acid
Overview
Description
2-Sulfododecanoic acid is a chemical compound with the molecular formula C12H24O5S . It has an average mass of 280.381 Da and a monoisotopic mass of 280.134430 Da . This compound contains a total of 41 bonds, including 17 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 sulfonic (thio-/dithio-) acid .
Molecular Structure Analysis
2-Sulfododecanoic acid has a complex structure with a total of 41 bonds . It includes 17 non-H bonds, 3 multiple bonds, 11 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 sulfonic (thio-/dithio-) acid . The molecule consists of 24 Hydrogen atoms, 12 Carbon atoms, 5 Oxygen atoms, and 1 Sulfur atom .Scientific Research Applications
Applications in Polymer and Material Science
2-Sulfododecanoic acid has shown relevance in the field of polymer and material science. A study discusses perfluorinated sulfonic-acid (PFSA) ionomers, which include variants like 2-Sulfododecanoic acid. These ionomers play a crucial role in various emerging technologies and have led to the development of new characterization techniques and computational models. PFSA ionomers are crucial in bridging electrochemistry and polymer physics (Kusoglu & Weber, 2017).
Catalysis and Chemical Reactions
In catalysis, sulfonic acid-functionalized materials, which could include derivatives of 2-Sulfododecanoic acid, have been used to catalyze significant chemical reactions. For instance, one study found that propylsulfonic acid-functionalized materials were efficient in catalyzing hydration reactions, demonstrating the potential of sulfonic acid derivatives in industrial chemistry (Lin et al., 2016).
Environmental Applications
2-Sulfododecanoic acid and its derivatives have applications in environmental science, particularly in the degradation of pollutants. Research on microbial degradation of polyfluoroalkyl chemicals, which can lead to the formation of sulfonic acids like 2-Sulfododecanoic acid, highlights their role in understanding environmental fate and effects of pollutants (Liu & Avendaño, 2013).
Solid Acid Catalysts
The sulfonated graphene study exemplifies the use of sulfonated compounds, potentially including 2-Sulfododecanoic acid, as solid acid catalysts in industrial hydrocarbon chemistry. These catalysts have shown high activity and can be used repeatedly, indicating their potential for sustainable chemical processes (Ji et al., 2011).
Biomedical Research
Although not directly mentioning 2-Sulfododecanoic acid, studies in biomedical fields involving sulfonylureas (which share a sulfonic acid root) demonstrate the broader implications of sulfonic acid derivatives in medical research. These studies explore metabolic responses and potential biomarkers for precision medicine (Zhou et al., 2018).
properties
IUPAC Name |
2-sulfododecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTWZIXSCCETHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30952841 | |
| Record name | 2-Sulfododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3054-88-4 | |
| Record name | 2-Sulfolauric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003054884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Sulfododecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-SULFOLAURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6WBB7A3MM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Cyclopropylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3050950.png)










